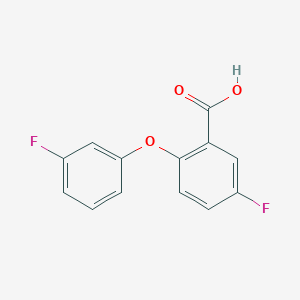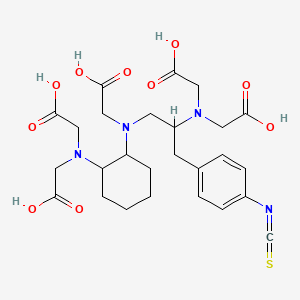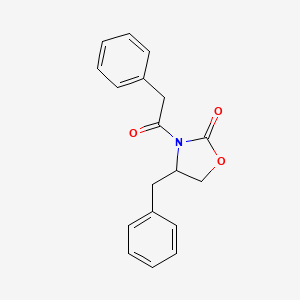
5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,3’,4’-Tetrahydroxy-3-methoxy-8-geranylflavone: is a prenylflavone, a type of flavonoid, known for its anti-proliferative effects on breast cancer cells. This compound can be isolated from the ethyl acetate-soluble extract of the barks of Broussonetia papyrifera .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically extracted from natural sources. The extraction process involves using ethyl acetate as a solvent to isolate the compound from the bark of Broussonetia papyrifera .
Industrial Production Methods: Currently, there is limited information on the industrial production methods for 5,7,3’,4’-Tetrahydroxy-3-methoxy-8-geranylflavone. Most of the production is done on a laboratory scale through extraction from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its hydroxyl groups.
Reduction: Reduction reactions can modify the flavone structure.
Substitution: Substitution reactions can occur at various positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various catalysts and solvents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: In biological research, 5,7,3’,4’-Tetrahydroxy-3-methoxy-8-geranylflavone is investigated for its anti-proliferative effects on breast cancer cells .
Medicine: The compound shows promise in cancer research, particularly in inhibiting the growth of breast cancer cells .
Industry: While its industrial applications are still under exploration, the compound’s potential in pharmaceuticals and natural product chemistry is significant.
Wirkmechanismus
The compound exerts its effects primarily through its anti-proliferative activity on breast cancer cells. It can inhibit the growth of these cells by interfering with specific molecular pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with estrogen receptors and other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone: Another prenylflavone with similar anti-proliferative effects on breast cancer cells.
Uralenol: A prenylflavone with anti-cancer properties.
Papyriflavonol A: Known for its anti-inflammatory and anti-cancer activities.
Broussoflavonol B: Exhibits anti-cancer and anti-inflammatory effects.
Broussochalcone A: Another compound with significant anti-cancer properties.
Uniqueness: 5,7,3’,4’-Tetrahydroxy-3-methoxy-8-geranylflavone is unique due to its specific structure and the presence of a geranyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H28O7 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C26H28O7/c1-14(2)6-5-7-15(3)8-10-17-19(28)13-21(30)22-23(31)26(32-4)24(33-25(17)22)16-9-11-18(27)20(29)12-16/h6,8-9,11-13,27-30H,5,7,10H2,1-4H3/b15-8+ |
InChI-Schlüssel |
AHZUPZUDBQBABD-OVCLIPMQSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)
![3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12318019.png)
![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)




![6-(Hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B12318047.png)


